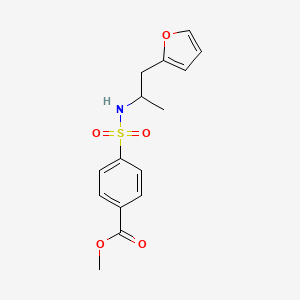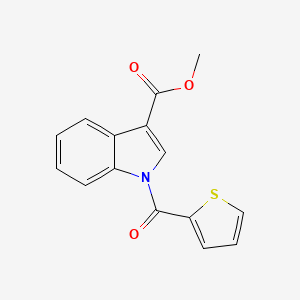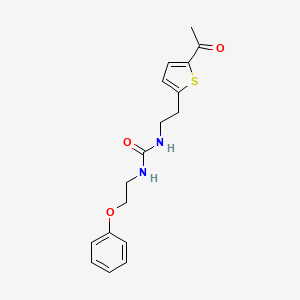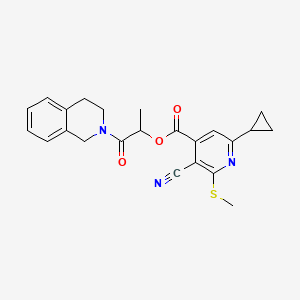
(E)-3-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acrylamide, also known as CCPA, is a synthetic compound that belongs to the family of acrylamides. CCPA is a potent and selective agonist of the G protein-coupled receptor, GPR55, which is a member of the cannabinoid receptor family. This compound has gained interest in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Corrosion Inhibition
Acrylamide derivatives, such as photo-cross-linkable polymers, have been synthesized and demonstrated to be highly efficient corrosion inhibitors for mild steel in hydrochloric acid medium. These inhibitors act by spontaneously adsorbing onto the metal surface, following the Langmuir adsorption isotherm, indicating their potential application in protecting industrial equipment from corrosion (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Synthesis and Characterization
The synthesis and characterization of novel acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions of copper have been studied. This research not only underscores the importance of such compounds in corrosion protection but also highlights the methodologies for evaluating their effectiveness through chemical and electrochemical methods (Abu-Rayyan et al., 2022).
Biocompatible Materials
Acrylamide derivatives have been explored for the synthesis of water-soluble and hydrolysis-resistant polymers, which can serve as nonionic, biocompatible materials or segments of block copolymers with well-defined molecular weights. Such materials have potential applications in biomedical research, including drug delivery systems and tissue engineering (Narumi et al., 2009).
Environmental and Health Safety
The chemistry, biochemistry, and safety of acrylamide have been extensively reviewed, providing critical insights into the formation, distribution, and impact of acrylamide in food and the environment. This research is crucial for understanding the potential health risks associated with acrylamide exposure and for developing strategies to reduce its presence in food and occupational settings (Friedman, 2003).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c21-18-9-5-4-6-15(18)10-13-19(23)22-14-20(24,17-11-12-17)16-7-2-1-3-8-16/h1-10,13,17,24H,11-12,14H2,(H,22,23)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUSRKBDUXJJCI-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C=CC2=CC=CC=C2Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(CNC(=O)/C=C/C2=CC=CC=C2Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Methoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2860215.png)


![8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2860218.png)
![Methyl 6-methyl-4-oxo-6H,7H-pyrazolo[3,2-C][1,4]oxazine-2-carboxylate](/img/structure/B2860219.png)

![2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2860224.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2860226.png)

![(E)-2-(4-(3-(3-methoxyphenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2860230.png)


